2-Azido-1,1-dimethoxyethane
Overview
Description
2-Azido-1,1-dimethoxyethane is an organic compound with the molecular formula C4H10N3O2 It is characterized by the presence of an azido group (-N3) attached to a dimethoxyethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1,1-dimethoxyethane typically involves the reaction of 2-chloro-1,1-dimethoxyethane with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under controlled temperature conditions to ensure the formation of the azido compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would include purification steps such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-1,1-dimethoxyethane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Sodium Azide: Used in the initial synthesis.
Alkynes: For cycloaddition reactions.
Solvents: Dimethylformamide, tetrahydrofuran.
Major Products:
Triazoles: Formed through cycloaddition reactions.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
2-Azido-1,1-dimethoxyethane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Bioconjugation: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules
Mechanism of Action
The mechanism of action of 2-Azido-1,1-dimethoxyethane primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in various chemical transformations and bioconjugation techniques .
Comparison with Similar Compounds
1,2-Dimethoxyethane: Similar backbone but lacks the azido group.
2-Azidoethanol: Contains an azido group but has a different backbone structure.
Uniqueness: 2-Azido-1,1-dimethoxyethane is unique due to the combination of the azido group with the dimethoxyethane backbone, providing a balance of reactivity and stability that is useful in various chemical applications .
Biological Activity
2-Azido-1,1-dimethoxyethane is an organic azide with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of an azido group (-N₃) and two methoxy groups (-OCH₃) attached to a carbon chain. Its biological activity has been explored in several contexts, primarily focusing on its reactivity and interactions with biological molecules.
This compound is a colorless liquid that serves as a reagent in organic synthesis. The compound can be synthesized through various methods, often involving the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The typical synthetic pathway includes the use of sodium azide in the presence of a suitable electrophile, which facilitates the introduction of the azido group.
Biological Activity
Mechanism of Action:
The biological activity of this compound primarily stems from its ability to participate in click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of stable triazole linkages, which can be utilized in drug development and bioconjugation strategies.
Case Studies:
-
Reactivity with Biomolecules:
In studies investigating the reactivity of this compound with various biomolecules, it was found to effectively label proteins and nucleic acids through click chemistry. This property has significant implications for bioorthogonal labeling techniques in cellular imaging and drug delivery systems. -
Antibacterial Activity:
Preliminary assessments have indicated that this compound exhibits antibacterial properties against certain strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways, although further studies are needed to elucidate the exact mechanisms involved.
Data Table: Biological Activity Summary
Activity | Observation | Reference |
---|---|---|
Protein Labeling | Effective in bioconjugation | |
Antibacterial Properties | Active against specific bacterial strains | |
Click Chemistry Applications | Forms stable triazole linkages |
Research Findings
Recent research has highlighted the versatility of this compound in synthetic applications. For instance, it has been utilized in synthesizing functionalized salicylates and other derivatives through reactions with various electrophiles such as 1,3-dicarbonyl compounds. These transformations often yield products with potential biological activities.
Properties
IUPAC Name |
2-azido-1,1-dimethoxyethane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-8-4(9-2)3-6-7-5/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOZJWABAGSZMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN=[N+]=[N-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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